molecular formula C20H19N5O B3877774 5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine

5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine

Cat. No.: B3877774
M. Wt: 345.4 g/mol
InChI Key: YAQCVSVGPVNVJW-UHFFFAOYSA-N
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Description

5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxadiazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenyl diphenyl phosphate: Shares structural similarities but differs in functional groups and properties.

    Diphenyl p-isopropylphenyl phosphate: Another structurally related compound with distinct chemical and biological characteristics.

Uniqueness

5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine stands out due to its unique combination of a pyrazole ring and an oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[1-phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13(2)14-8-10-15(11-9-14)18-17(19-22-23-20(21)26-19)12-25(24-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQCVSVGPVNVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(O3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine

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